

Clinical Trial Overview and Key Findings

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

Get Quote

The CC-90010-GBM-001 study (NCT04047303) was a phase I, open-label, "window-of-opportunity" trial designed to assess the central nervous system (CNS) penetration, pharmacokinetics (PK), pharmacodynamics (PD), and safety of **trotabresib** in patients with recurrent high-grade gliomas [1] [2]. A core objective was to measure the concentration of **trotabresib** in brain tumor tissue following a short preoperative course [2] [3].

The table below summarizes the critical design elements and primary outcomes of this trial:

Trial Aspect	Details
ClinicalTrials.gov Identifier	NCT04047303 [3]
Study Design	Phase I, open-label, "window-of-opportunity" [1]
Patient Population	20 patients with recurrent/progressive WHO Grade II-IV diffuse astrocytoma, anaplastic astrocytoma, or glioblastoma scheduled for salvage resection [1] [3]
Preoperative Regimen	Trotabresib 30 mg/day orally for 4 consecutive days prior to surgery [1] [2]
Maintenance Regimen	Trotabresib 45 mg/day (4 days on/24 days off per 28-day cycle) after recovery from surgery [1] [2]
Primary Endpoints	Plasma PK; trotabresib concentration in resected brain tumor tissue [1] [2]

Trial Aspect	Details
Key PK Finding	Mean brain tumor tissue-to-plasma ratio: 0.84 (estimated unbound partition coefficient, K_{PUU} , 0.37) [1] [2]
Key PD Finding	Modulation of pharmacodynamic markers (target engagement) confirmed in both blood and resected brain tumor tissue [1] [2]
Common Grade 3/4 TRAE	Thrombocytopenia (5/16 patients during maintenance) [1] [2]
6-Month PFS	12% [1] [2]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following details the core methodologies employed in the trial.

Patient Selection and Treatment Protocol

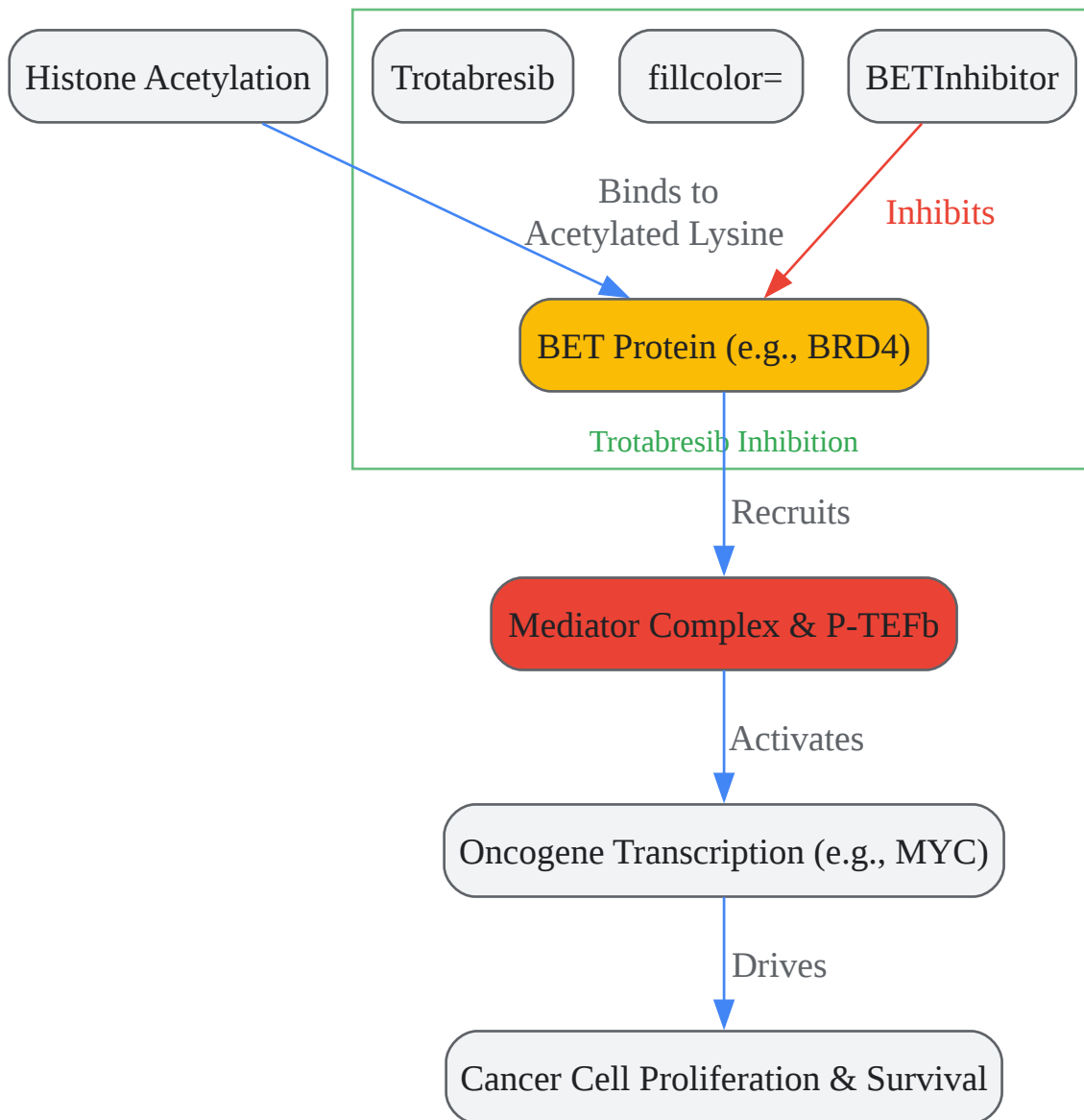
- **Inclusion Criteria:** Patients ≥ 18 years old with radiographically confirmed first or second recurrence of WHO Grade II diffuse astrocytoma, Grade III anaplastic astrocytoma, or recurrent Grade IV glioblastoma. Patients must have previously completed standard radiotherapy and be candidates for salvage resection. An ECOG performance status of 0 or 1 was required [2] [3].
- **Exclusion Criteria:** Key exclusions included anticancer therapy within 4 weeks (6 weeks for nitrosoureas), major surgery within 4 weeks, evidence of CNS hemorrhage on baseline MRI/CT, and requirement for increasing doses of corticosteroids to manage cerebral edema within 7 days of study start [3].
- **Dosing and Surgery:** Patients received **trotabresib 30 mg orally once daily for 4 days** (Cycle 1, Days 1-4). Salvage resection was planned for **6 to 24 hours after the last (Day 4) dose**. After recovery from surgery (≥ 4 weeks from the first dose), eligible patients began maintenance therapy with **trotabresib 45 mg once daily on a 4-days-on/24-days-off schedule** in 28-day cycles [2] [3].

Pharmacokinetic and Pharmacodynamic Assessments

- **Sample Collection:** Blood plasma samples were collected at predefined time points to characterize **trotabresib**'s PK profile [2]. During surgery, resected brain tumor tissue samples were obtained. These included both contrast-enhancing and non-enhancing regions when available [2].
- **Bioanalytical Methods:** Concentrations of **trotabresib** in plasma and brain tumor tissue homogenate were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [2].
- **Pharmacodynamic Analysis:** Target engagement was assessed by measuring changes in established biomarkers in both blood (e.g., protein levels in peripheral blood mononuclear cells) and tumor tissue. Tissue-based analysis likely involved immunohistochemistry (IHC) or RNA sequencing to evaluate downstream gene expression effects of BET inhibition [1] [2].

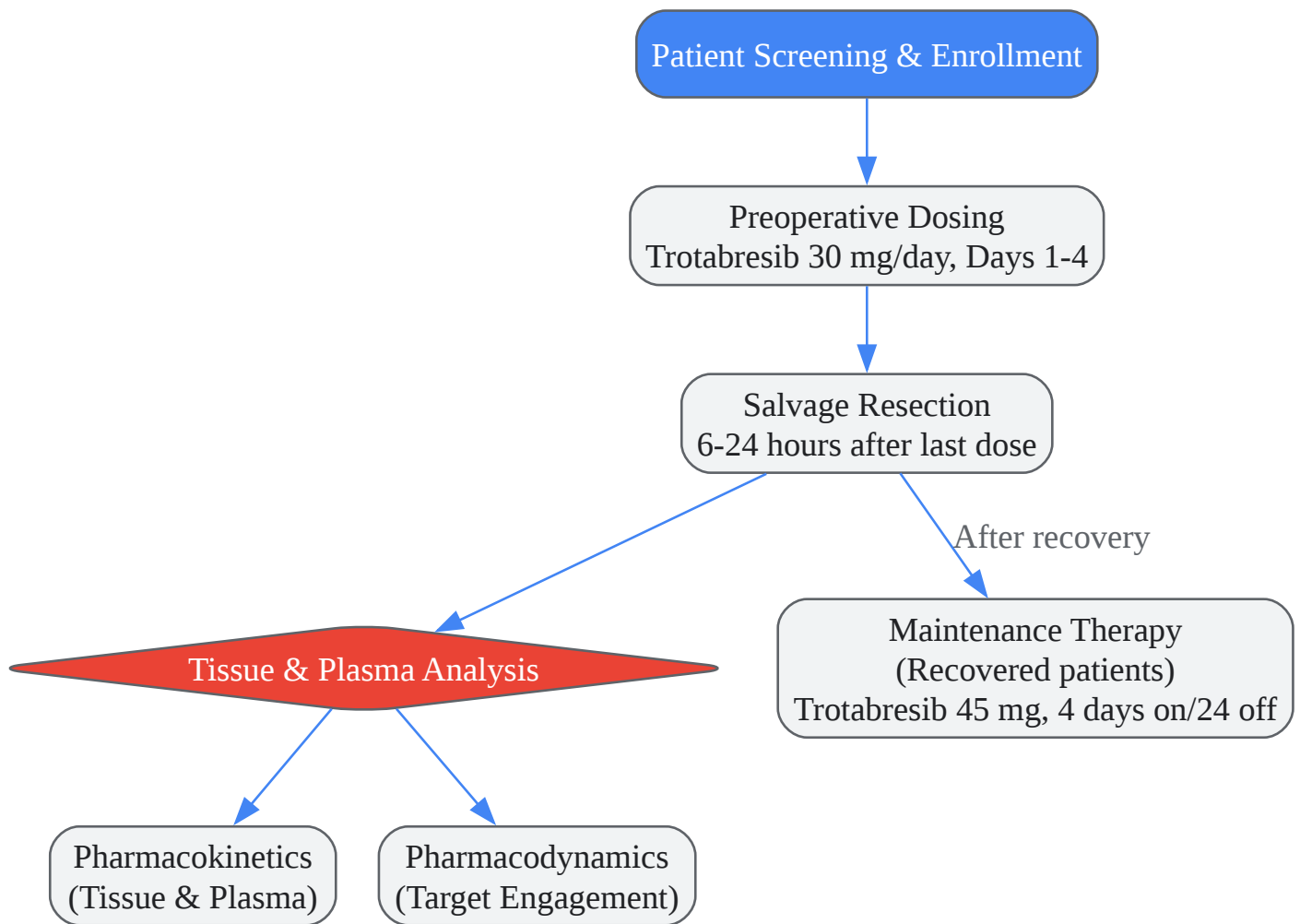
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of BET proteins and the logical workflow of the clinical trial, respectively.



[Click to download full resolution via product page](#)

*Diagram 1: Mechanism of BET Inhibition by **Trotabresib**. BET proteins like BRD4 bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes. **Trotabresib** inhibits this interaction, suppressing oncogenic transcription [4] [5] [6].*



[Click to download full resolution via product page](#)

Diagram 2: CC-90010-GBM-001 Trial Workflow. The study design incorporated a preoperative "window" to directly assess **trotabresib**'s penetration and activity in tumor tissue, followed by a maintenance phase to evaluate longer-term safety and efficacy [1] [2] [3].

Discussion and Future Directions

The data from NCT04047303 provided critical human validation that **trotabresib**, a BET inhibitor, achieves pharmacologically relevant concentrations in brain tumors and engages its targets [1] [2]. The favorable tissue-to-plasma ratio and manageable safety profile, with thrombocytopenia as the main hematological toxicity, supported the further investigation of **trotabresib** in gliomas [1] [2].

Based on these results, an ongoing phase Ib/II study (NCT04324840) is evaluating **trotabresib** in combination with standard-of-care therapy (temozolomide with or without radiotherapy) for patients with newly diagnosed glioblastoma [1] [2] [6]. Preliminary data from this study indicates that the combination is well-tolerated, with a recommended phase 2 dose of **trotabresib** established at 30 mg on a 4-days-on/24-days-off schedule in both concomitant and adjuvant settings [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Trotabresib, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]
2. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]
3. Trial | NCT04047303 [cdek.pharmacy.purdue.edu]
4. BET inhibitor trotabresib in heavily pretreated patients with ... [nature.com]
5. BRD4: an effective target for organ fibrosis - PubMed Central [pmc.ncbi.nlm.nih.gov]
6. Trotabresib (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Trial Overview and Key Findings]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3469473#trotabresib-clinical-trial-nct04047303>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com